5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride is a synthetic compound belonging to the benzodiazole class of chemicals. Benzodiazoles are known for their diverse biological activities and are frequently utilized in medicinal chemistry for the development of therapeutic agents. The presence of fluorine and trifluoromethyl groups in this compound enhances its chemical properties, making it a subject of interest in various scientific fields.
The compound can be synthesized from various precursors, and its synthesis has been documented in several studies focusing on benzodiazole derivatives. The molecular structure and properties of this compound are cataloged in databases such as PubChem, which provides detailed chemical data and synthesis information .
This compound is classified as a heterocyclic aromatic compound due to its fused benzene and diazole rings. It is also categorized under fluorinated compounds because of the presence of fluorine atoms, which significantly influence its reactivity and biological activity.
The synthesis of 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride typically involves several steps:
The reaction conditions are critical for successful synthesis, including temperature control, reaction time, and the choice of catalysts or solvents. Recent advancements have introduced more efficient methods that utilize nanocatalysts to enhance yields and reduce reaction times .
The molecular formula for 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride is . Its structure features a benzodiazole ring system with a fluorine atom at position 5 and a trifluoromethyl group at position 2.
The compound can participate in various chemical reactions typical for benzodiazoles, including:
The stability of the compound under different conditions makes it suitable for various synthetic applications in organic chemistry .
The mechanism of action for compounds like 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to alterations in biochemical pathways.
Research indicates that benzodiazoles exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific mechanism may vary depending on the target organism or cell type .
Relevant data from studies indicate that modifications to the benzodiazole structure can significantly affect its biological activity and stability .
5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride has several applications in scientific research:
This compound exemplifies the diverse applications of benzodiazoles in both academic research and industrial settings, highlighting its significance in modern chemistry and pharmacology.
Fluorine incorporation profoundly alters molecular properties critical to drug efficacy. Its high electronegativity (Pauling scale: 4.0) and small atomic radius (1.47 Å) enable strategic modulation of electronic distribution, lipophilicity, and metabolic stability without excessive steric perturbation [1] [4] [7]. The carbon-fluorine bond is exceptionally strong (105.4 kcal mol⁻¹), imparting resistance to oxidative metabolism, particularly at benzylic or aromatic sites susceptible to cytochrome P450 enzymes [1] [7]. This metabolic blockade extends drug half-lives, as evidenced by fluorinated analogues exhibiting up to 108-fold reductions in clearance rates compared to non-fluorinated counterparts [7].
The lipophilicity profile of fluorinated groups is nuanced. While trifluoromethyl (-CF₃) groups increase lipophilicity (log P) compared to hydrogen, monofluorination of alkyl chains can decrease it due to polar hydrophilicity [1] [4]. This tunability facilitates optimization of membrane permeability and biodistribution. Furthermore, fluorine’s strong dipole moment (C-F bond μ = 1.41 D) enables specific interactions with protein binding sites, including hydrogen bonding with backbone amides or side chains (e.g., serine, threonine, tyrosine) and orthogonal dipole-dipole interactions [4] [7]. These effects collectively enhance binding affinity and selectivity, as demonstrated by fluorinated kinase inhibitors achieving 20-40-fold potency increases over non-fluorinated leads [4].
Table 1: Impact of Fluorination on Key Drug Properties
Property | Fluorine Effect | Consequence for Drug Design |
---|---|---|
Metabolic Stability | Blocks oxidative metabolism at susceptible sites (e.g., aryl positions); C-F bond inertness | Increased plasma half-life; reduced dose frequency; potential mitigation of toxic metabolites |
Lipophilicity (log P) | -CF₃: Increases log P; -F on alkyl: Can decrease log P | Tunable membrane permeability and tissue distribution; improved CNS penetration if required |
pKa Modulation | Lowers pKa of adjacent acidic groups (e.g., carboxylic acids); lowers basicity of amines | Enhanced solubility; altered ionization state at physiological pH; improved target binding |
Binding Affinity | Dipole-dipole interactions; hydrogen bonding (weak acceptor); hydrophobic filling | Improved potency and selectivity; novel binding modes with target proteins |
Stereoelectronic Effects | Alters conformation via gauche effects or hyperconjugation | Preorganization into bioactive conformation; improved complementarity to binding site |
Fluorinated heterocycles constitute ~25% of commercial drugs and 13 of 48 FDA-approved drugs in 2019, underscoring their dominance in modern pharmacotherapies [1] [4]. Their prevalence spans diverse therapeutic areas, including antimicrobials (fluoroquinolones like ciprofloxacin), antidepressants, antidiabetics, and anticancer agents [1] [7]. The compound 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride embodies this trend, integrating two distinct fluorinated motifs—a 5-fluoro substituent and a 2-trifluoromethyl group—within a benzodiazole framework known for broad bioactivity.
The 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole scaffold shares significant homology with established pharmacophores targeting critical disease pathways. Its core benzimidazole structure resembles naturally occurring purines, facilitating interactions with nucleotide-binding domains of enzymes and receptors [5]. This mimicry underpins the activity of numerous benzimidazole-based drugs:
Table 2: Structure-Activity Relationship (SAR) Insights from Benzimidazole Analogues Relevant to 5-Fluoro-2-(trifluoromethyl)-1H,3-benzodiazole
Structural Feature | Observed Biological Effect in Analogues | Putative Role in 5-Fluoro-2-(trifluoromethyl) Derivative |
---|---|---|
Benzimidazole Core (1H-tautomer) | Essential for π-stacking and hydrogen bonding (N-H as donor, N3 as acceptor) | Maintains core interactions with target binding sites (e.g., ATP pockets, DNA grooves) |
5-Fluoro Substituent | Increases metabolic stability; enables halogen bonding (e.g., with protein carbonyls); modulates electron density | Enhances target affinity via specific halogen bonds; blocks oxidative metabolism at C5-C6 bond |
2-Trifluoromethyl Group | Boosts lipophilicity (log P); fills hydrophobic pockets; sterically blocks N1-alkylation metabolic pathway | Improves membrane permeability; engages hydrophobic subsites (e.g., PARP or kinase allosteric pockets); extends half-life |
N1-H Position | Critical for H-bond donation (e.g., to Glu⁸⁰² in PARP-1) | Retains potential for key hydrogen bond with target residues |
Hydrochloride Salt | Improves aqueous solubility and crystallinity of free base | Facilitates formulation and enhances bioavailability |
The dual fluorination pattern (5-F and 2-CF₃) in this compound represents a strategic optimization. The electron-withdrawing trifluoromethyl group significantly lowers the pKa of the benzimidazole N-H (predicted pKa ~5-6), potentially enhancing solubility at physiological pH and altering hydrogen-bonding capacity compared to non-fluorinated or mono-fluorinated analogues [4] [7]. Computational docking studies of similar molecules suggest the 5-fluoro atom can participate in orthogonal dipole interactions with backbone carbonyls in kinase hinge regions or halogen bonding with electron donors (e.g., sulfur in methionine, oxygen in serine/threonine), contributing to selectivity [5].
Benzodiazoles, particularly benzimidazoles, emerged as medicinal scaffolds in the late 19th century with Ladenberg and Wundt's synthesis of 2,6-dimethylbenzimidazole [5]. Their journey from antiparasitic agents to targeted anticancer therapeutics illustrates iterative pharmacophore refinement:
Table 3: Evolution of Key Benzimidazole-Based Therapeutics with Relevance to Fluorinated Derivatives
Era | Representative Drug (Approx. Year) | Key Structural Features | Therapeutic Use | Advancements Linked to Fluorination |
---|---|---|---|---|
Pre-Fluorine | Thiabendazole (1961) | Simple benzimidazole-thiolate | Anthelmintic | N/A |
Omeprazole (1988) | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | Antiulcer (PPI) | N/A | |
Early Fluorine | Flubendazole (1980s) | 5-Fluoro-1H-benzimidazole-2-yl carbamate | Anthelmintic; Repurposed for cancer | Improved bioavailability; Enhanced microtubule disruption |
Lansoprazole (1995) | 2-[[[Methyl-3-(trifluoromethyl)pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole | Antiulcer (PPI) | Trifluoromethyl enhances metabolic stability | |
Targeted Therapy | Veliparib (2007) | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Fluorinated analogues exist) | PARP Inhibitor (Cancer) | Fluorinated analogues improve brain penetration |
Abemaciclib (2015) | N-(5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl)-5-fluoro-4-[4-fluoro-1-isopropyl-2-methylbenzimidazole-6-yl]pyrimidin-2-amine | CDK4/6 Inhibitor (Breast Cancer) | Fluorine atoms critical for kinase selectivity and potency | |
5-Fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole HCl (Contemporary) | Dual fluorination (5-F, 2-CF₃) on benzodiazole core | Under investigation for targeted protein modulation | Optimized binding affinity, metabolic stability, and log P |
The 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride represents a contemporary iteration within this historical arc. It embodies the convergence of strategic fluorination and benzodiazole medicinal chemistry. The 5-fluoro group likely enhances metabolic stability and enables targeted halogen bonding, while the 2-trifluoromethyl group provides a steric and electronic profile superior to historical methyl or chloro substituents, optimizing hydrophobic binding and resistance to N-dealkylation [4] [5] [7]. Its hydrochloride salt form improves solubility, facilitating in vitro and in vivo evaluation—a formulation advancement over earlier neutral benzodiazoles. This compound exemplifies modern fluorinated heterocycle design: leveraging historical SAR while exploiting fluorine’s unique properties to engage challenging therapeutic targets with high precision.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: